
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate
Übersicht
Beschreibung
“1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate” is a chemical compound with the molecular formula C23H35BF4N2 . It appears as a white to light yellow to light orange powder or crystal .
Physical And Chemical Properties Analysis
“1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate” is a solid at 20 degrees Celsius . It has a molecular weight of 426.35 g/mol . The compound is hygroscopic, which means it absorbs moisture from the air .
Wissenschaftliche Forschungsanwendungen
Catalyst in Organic Synthesis
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate: is used as a catalyst in various organic reactions. Its structure, featuring the imidazolinium ion, is known to facilitate the formation of carbon-carbon bonds in reactions like the Suzuki-Miyaura cross-coupling, which is pivotal in the pharmaceutical industry for constructing complex molecules .
Material Science Research
In material science, this compound’s unique molecular structure contributes to the study of new materials with potential applications in electronics and nanotechnology. Its adamantyl groups may improve the thermal stability of materials, which is beneficial for developing high-performance polymers .
Chemical Synthesis
The compound is involved in chemical synthesis where it acts as an intermediate or a reagent. Its robust framework allows for the creation of novel adamantane derivatives, which are sought after in the development of new therapeutic agents and surface coatings .
Analytical Chemistry
In analytical chemistry, 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate can be used to modify surfaces of analytical instruments. This modification can enhance the detection of various substances by improving the selectivity and sensitivity of the analytical methods .
Safety and Hazard Research
Given its classification as a hazardous substance, this compound is also used in safety research. Understanding its toxicological profile and developing safe handling protocols are essential for laboratories and industries that utilize such chemicals .
Chromatography and Mass Spectrometry
Lastly, 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate finds application in chromatography and mass spectrometry as a standard or a reagent to calibrate instruments and validate analytical methods, ensuring accurate and reliable results in scientific research .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h15-21H,1-14H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPJORVKBRTKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate | |
CAS RN |
1176202-63-3 | |
| Record name | 1,3-Di(1-adamantyl)imidazolinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





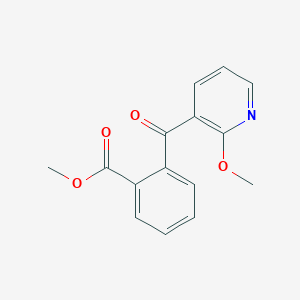



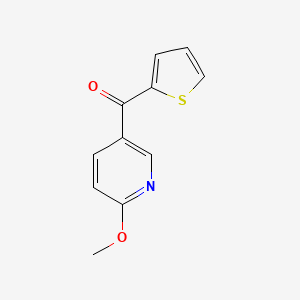
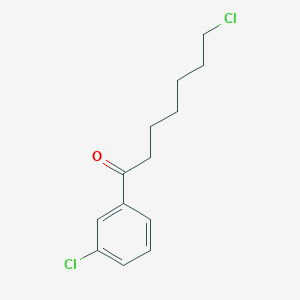
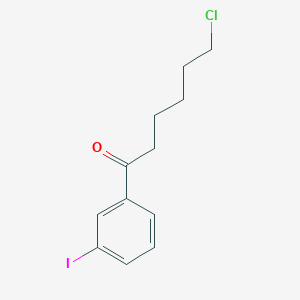
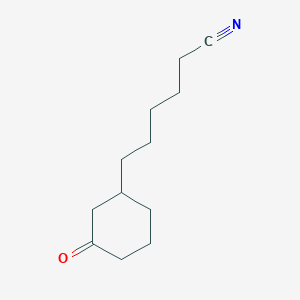
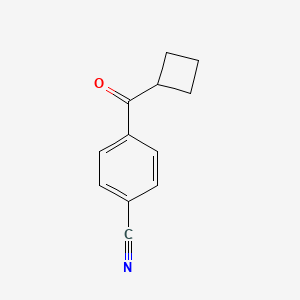
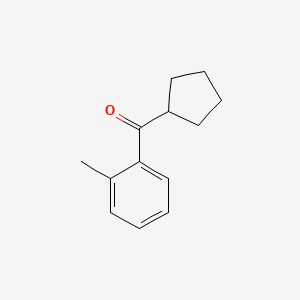

![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)